molecular formula C12H10Cl2N2O2 B8813567 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-methanol

5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-methanol

Cat. No. B8813567
M. Wt: 285.12 g/mol
InChI Key: CPJZYYFKLNQGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-methanol is a useful research compound. Its molecular formula is C12H10Cl2N2O2 and its molecular weight is 285.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-methanol

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

IUPAC Name

[5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)-1,2-oxazol-4-yl]methanol

InChI

InChI=1S/C12H10Cl2N2O2/c13-8-3-15-4-9(14)10(8)11-7(5-17)12(18-16-11)6-1-2-6/h3-4,6,17H,1-2,5H2

InChI Key

CPJZYYFKLNQGQU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=NC=C3Cl)Cl)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 5-cyclopropyl-3-(3,5-dichloro-4-pyridinyl)-4-isoxazolecarboxylic acid (155 mg, 0.52 mmol) and triethylamine (0.072 mL, 0.52 mmol) in tetrahydrofuran (3 mL) at 0° C. was added isopropyl chloroformate (0.52 mL, 0.52 mmol). A white solid was seen to precipitate. The mixture was stirred at 0° C. for approximately 1 hour and then filtered into a stirring solution of sodium borohydride (25 mg, 0.67 mmol) in water at 0° C. The solution was stirred at 0° C. for approximately 30 minutes and the allowed to warm to ambient temperature. The solution was concentrated and water was added. The solution was extracted twice with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulfate, concentrated and purified by chromatography (silica gel, 0-40% ethyl acetate in hexanes gradient elution) to afford [5-cyclopropyl-3-(3,5-dichloro-4-pyridinyl)-4-isoxazolyl]methanol (83 mg, 56%). 1H-NMR (400 MHz, CDCl3) δ 8.62 (s, 2H), 4.44 (s, 2H), 2.20-2.14 (m, 1H), 1.30-1.44 (m, 4H).
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